(4-Benzylpiperazin-1-yl)(2,6-dichloropyridin-3-yl)methanone
Description
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-(2,6-dichloropyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O/c18-15-7-6-14(16(19)20-15)17(23)22-10-8-21(9-11-22)12-13-4-2-1-3-5-13/h1-7H,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRJSSZVWFURQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=C(N=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Coupling with 1-Benzylpiperazine
The acyl chloride is subsequently reacted with 1-benzylpiperazine in the presence of a base to neutralize HCl generated during the reaction. This step is critical to prevent protonation of the piperazine, which would reduce its nucleophilicity.
Typical Procedure:
- Solvent System: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
- Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in stoichiometric amounts.
- Stoichiometry: 1:1 molar ratio of acyl chloride to 1-benzylpiperazine.
- Reaction Time: 12–24 hours at 0°C to room temperature.
Workup and Purification:
- The reaction mixture is washed with aqueous sodium bicarbonate to remove unreacted acid chloride and base.
- The organic layer is dried over anhydrous sodium sulfate and concentrated.
- Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water.
Yield and Characterization:
- Reported yields for analogous reactions range from 65% to 85%.
- Characterization by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) confirms the structure, with key signals corresponding to the piperazine (δ 2.5–3.5 ppm) and dichloropyridine (δ 7.8–8.2 ppm) moieties.
Alternative Methods Using Coupling Reagents
For laboratories lacking facilities to handle acyl chlorides, the use of coupling reagents to activate 2,6-dichloropyridine-3-carboxylic acid offers a safer and more controllable alternative.
Carbodiimide-Mediated Coupling
Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) paired with hydroxybenzotriazole (HOBt) facilitate the formation of the ketone bond. This method is widely employed in peptide synthesis and has been adapted for aryl piperazine derivatives.
Procedure:
- Activation: 2,6-Dichloropyridine-3-carboxylic acid (1 equiv), EDC (1.2 equiv), and HOBt (1.2 equiv) are stirred in DCM or DMF at 0°C for 30 minutes.
- Coupling: 1-Benzylpiperazine (1 equiv) is added, and the reaction is stirred at room temperature for 12–24 hours.
- Workup: The mixture is diluted with water, extracted with DCM, and purified as above.
Advantages:
- Avoids handling corrosive acyl chlorides.
- Higher functional group tolerance compared to classical acyl chloride methods.
Challenges:
- Requires strict anhydrous conditions to prevent reagent decomposition.
Comparative Analysis of Methods
| Method | Yield | Complexity | Safety Concerns |
|---|---|---|---|
| Acyl Chloride Coupling | 65–85% | Moderate | Corrosive reagents (SOCl₂) |
| Carbodiimide-Mediated | 60–75% | High | Moisture sensitivity |
| Palladium-Catalyzed | 50–70%* | Very High | CO toxicity |
*Theoretical yield based on analogous reactions.
Scale-Up Considerations
Industrial-scale production favors the acyl chloride route due to its simplicity and lower cost. Key optimizations include:
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperazin-1-yl)(2,6-dichloropyridin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium cyanoborohydride for reductive amination, potassium permanganate for oxidation, and sodium borohydride for reduction. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has been investigated for its potential effects on biological systems, including its interactions with neurotransmitter receptors.
Medicine: Research has explored its potential as a therapeutic agent for various conditions, although its psychoactive properties limit its use.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Benzylpiperazin-1-yl)(2,6-dichloropyridin-3-yl)methanone involves its interaction with neurotransmitter receptors in the brain. It acts as a stimulant by increasing the release of neurotransmitters like dopamine and serotonin, leading to enhanced mood and cognitive function. The molecular targets and pathways involved in its action are still being studied, but it is believed to affect the central nervous system through its interaction with specific receptor sites.
Comparison with Similar Compounds
Structural and Pharmacological Comparison with Similar Compounds
The compound’s structure places it within a broader class of piperazine-based methanones. Below is a detailed comparison with structurally related compounds, focusing on key substitutions and their pharmacological implications.
Structural Analogues and Activity Profiles
Table 1: Comparison of Structural and Pharmacological Features
Key Observations
Impact of Aromatic Substituents: The 2,6-dichloropyridine group in the target compound and GEO-03564 enhances lipophilicity compared to the quinoxaline or 3-methoxyquinoxaline moieties in 6g and QCF-3. This may influence blood-brain barrier penetration and receptor binding kinetics . The methoxy group in 6g improves anxiolytic efficacy (76% reduction in anxiety-like behavior) compared to non-methoxy analogs, suggesting electron-donating groups enhance 5-HT₃ receptor affinity .
Piperazine vs. No pharmacological data exist for GEO-03564, highlighting a research gap .
Therapeutic Potential: Analogs like 6g and QCF-3 demonstrate significant activity in anxiety and depression models, respectively, via 5-HT₃ antagonism . The target compound’s dichloropyridine group may confer unique selectivity or potency, but empirical studies are needed. Compared to clinical 5-HT₃ antagonists (e.g., ondansetron), the target compound’s rigid dichloropyridine core might reduce off-target effects but requires validation .
Biological Activity
(4-Benzylpiperazin-1-yl)(2,6-dichloropyridin-3-yl)methanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. Its structural components suggest possible interactions with various biological targets, making it a subject of interest for studies on therapeutic applications.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C17H17Cl2N3O
The compound features a piperazine ring, which is known for its influence on the pharmacological properties of many drugs, along with a dichloropyridine moiety that may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Psychoactive Properties
This compound is noted for its stimulant effects, which may be linked to its interaction with neurotransmitter systems. It has been classified as a psychoactive compound, suggesting potential applications in treating mood disorders or cognitive impairments.
2. Antagonistic Activity
Studies have shown that compounds with similar structures can act as antagonists for certain receptors. For instance, benzylpiperidine derivatives have been identified as potent antagonists of CC chemokine receptors (CCR), which are involved in inflammatory responses and immune system modulation . This suggests that this compound may also exhibit similar receptor antagonism.
3. Antitumor Activity
Preliminary studies indicate potential antitumor effects. For example, related compounds have shown efficacy against specific cancer cell lines, inhibiting tumor growth significantly in vitro and in vivo . The mechanism of action may involve the modulation of signaling pathways critical for cancer cell proliferation.
Case Studies and Research Findings
Several studies provide insights into the biological activity of this compound:
Case Study 1: Receptor Antagonism
A study focusing on benzylpiperidine derivatives demonstrated that modifications to the piperazine structure could enhance receptor binding affinity and selectivity towards CCR3. This highlights the importance of structural variations in developing effective antagonists .
Case Study 2: Antitumor Efficacy
In a comparative analysis of various compounds targeting ovarian cancer cell lines, compounds structurally related to this compound exhibited GI50 values in the nanomolar range against sensitive cell lines. This suggests that similar modifications could yield effective anticancer agents .
Comparison with Similar Compounds
To better understand the unique characteristics of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (4-(4-chlorobenzyl)piperazin-1-yl)(2,5-dichloropyridin-4-yl)methanone | Chlorobenzene substitution | Potential CCR antagonist |
| 2-(4-Benzylpiperazin-1-yl)pyridine-3-carbaldehyde | Different functional groups | Moderate antitumor activity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (4-benzylpiperazin-1-yl)(2,6-dichloropyridin-3-yl)methanone, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, benzylpiperazine derivatives can react with 2,6-dichloropyridine-3-carbonyl chloride under basic conditions (e.g., DIPEA) in anhydrous solvents like dichloromethane. Yield optimization requires strict control of stoichiometry, temperature (often 0–25°C), and reaction time (12–24 hrs). Purification via flash chromatography (e.g., hexane/EtOAc gradients) or recrystallization is critical to achieving >95% purity. Lower yields (e.g., 25–59%) may arise from steric hindrance or competing side reactions, as seen in structurally analogous syntheses .
Q. How is the structural integrity of this compound validated in synthetic chemistry research?
- Methodological Answer : Structural validation relies on 1H/13C-NMR to confirm proton/carbon environments (e.g., benzyl CH2 at δ 3.5–4.0 ppm, aromatic protons at δ 7.0–8.5 ppm). HPLC (e.g., C18 columns, 254 nm UV detection) ensures purity (>95% peak area), while elemental analysis (C, H, N) confirms stoichiometric ratios. Discrepancies >0.4% in elemental analysis may indicate residual solvents or byproducts, necessitating further purification .
Advanced Research Questions
Q. What experimental models are used to evaluate the neuropharmacological activity of this compound, and how are confounding variables controlled?
- Methodological Answer : In vivo models like LPS-induced anxiety in mice (e.g., elevated plus maze, open field test) are employed to assess anxiolytic potential. To control confounders:
- Dose standardization : Acute vs. chronic dosing (e.g., 10–50 mg/kg, i.p.) with vehicle controls.
- Microglial modulation : Co-administration with anti-inflammatory agents (e.g., etanercept) to isolate CNS-specific effects.
- Gut microbiota influence : Germ-free mice are used to rule out microbiome-mediated behavioral changes .
Q. How do structural modifications to the benzylpiperazine or dichloropyridine moieties affect biological activity?
- Methodological Answer : SAR studies reveal:
- Benzyl substitution : Electron-withdrawing groups (e.g., -NO2) on the benzyl ring enhance receptor binding affinity (e.g., 5-HT3 antagonism).
- Pyridine chlorination : 2,6-Dichloro substitution improves metabolic stability compared to mono-chloro analogs.
- Ketone linker replacement : Replacing the methanone with a thioamide reduces potency, as seen in analogous compounds .
Q. What analytical challenges arise in detecting trace impurities, and how are they resolved?
- Methodological Answer : Impurities like des-chloro byproducts or oxidized piperazine derivatives require LC-MS/MS (MRM mode) for detection at <0.1% levels. For example, Impurity B (CAS 62337-66-0) in related compounds is quantified using a phenyl-hexyl column and gradient elution (0.1% formic acid/acetonitrile). Conflicting retention times between batches are resolved via spiking with reference standards .
Q. How do contradictory data on receptor binding affinity arise, and what strategies reconcile these discrepancies?
- Methodological Answer : Discrepancies may stem from:
- Assay variability : Radioligand binding (e.g., [3H]-GR65630 for 5-HT3) vs. functional assays (e.g., Ca2+ flux). Normalization to positive controls (e.g., ondansetron) minimizes variability.
- Species differences : Rat cortical neurons vs. human recombinant receptors. Cross-species validation using transfected cell lines (e.g., HEK-293) is recommended .
Key Research Gaps
- Metabolic Stability : Limited data on hepatic clearance or CYP450 interactions.
- Crystallography : No resolved X-ray structures for receptor-ligand complexes.
- Toxicity Profiling : Acute vs. subchronic toxicity in non-rodent models remains unexplored.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
